molecular formula C19H22N4O B3037097 5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 439096-69-2

5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine

Cat. No. B3037097
CAS RN: 439096-69-2
M. Wt: 322.4 g/mol
InChI Key: OVHWPPLFYVJFGT-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimidines has been a subject of considerable research. Various methods have been developed, including the use of amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . They are similar to pyridine (C5H5N) and are one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring) .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, they can react with amidinium salts to produce various compounds .


Physical And Chemical Properties Analysis

Pyrimidines are colorless compounds. They are crystalline solids with a melting point of 22°C and dissolve in water to give a neutral solution .

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are involved. For instance, some pyrimidines exhibit anti-inflammatory effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary depending on their specific structure. Some pyrimidines are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

There is ongoing research into the synthesis and applications of pyrimidines. Future directions may include the development of new transition metal-mediated protocols for pyrimidine synthesis .

properties

IUPAC Name

2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-9-18(22-10-14(2)24-15(3)11-22)23-12-17(21-19(23)20-13)16-7-5-4-6-8-16/h4-9,12,14-15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHWPPLFYVJFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC3=NC(=CN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322892
Record name 2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(2,6-Dimethylmorpholino)-7-methyl-2-phenylimidazo[1,2-a]pyrimidine

CAS RN

439096-69-2
Record name 2,6-dimethyl-4-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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